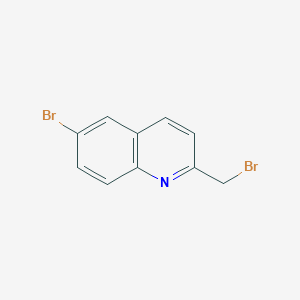
6-Bromo-2-(bromomethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-(bromomethyl)quinoline is a chemical compound belonging to the quinoline family, characterized by the presence of bromine atoms at the 6th and 2nd positions of the quinoline ring. Quinoline derivatives are known for their diverse applications in medicinal chemistry, organic synthesis, and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-(bromomethyl)quinoline typically involves the bromination of 2-methylquinoline. One common method includes the use of bromine in the presence of a suitable solvent and catalyst to achieve selective bromination at the desired positions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromo-2-(bromomethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
6-Bromo-2-(bromomethyl)quinoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its biological activity and potential as a lead compound in drug discovery.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-(bromomethyl)quinoline involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, influencing its binding affinity and selectivity towards biological targets. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways .
Comparación Con Compuestos Similares
6-Bromoquinoline: Similar in structure but lacks the bromomethyl group at the 2nd position.
2-Bromo-6-methylquinoline: Similar but with a methyl group instead of a bromomethyl group at the 2nd position.
6-Chloro-2-methylquinoline: Similar but with a chlorine atom instead of bromine at the 6th position.
Uniqueness: 6-Bromo-2-(bromomethyl)quinoline is unique due to the presence of two bromine atoms at specific positions, which imparts distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows for selective functionalization and diverse applications in various fields .
Propiedades
Fórmula molecular |
C10H7Br2N |
|---|---|
Peso molecular |
300.98 g/mol |
Nombre IUPAC |
6-bromo-2-(bromomethyl)quinoline |
InChI |
InChI=1S/C10H7Br2N/c11-6-9-3-1-7-5-8(12)2-4-10(7)13-9/h1-5H,6H2 |
Clave InChI |
FQOXBKKVJJQTEW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=N2)CBr)C=C1Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(2-Oxocyclohexylidenemethyl)phenyl]propionic acid](/img/structure/B8591196.png)
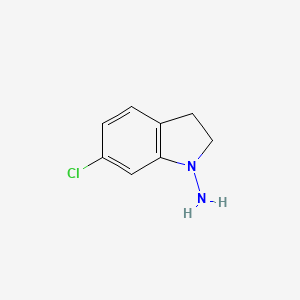
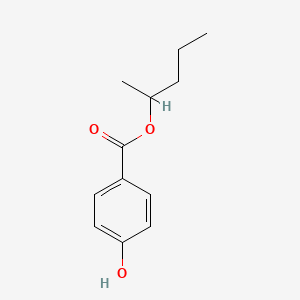
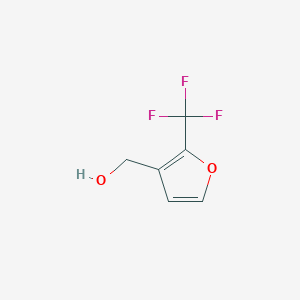


![(6,7-Dihydrobenzo[b]thiophen-5-yl)boronic acid](/img/structure/B8591225.png)
![Silanamine, 1,1,1-trimethyl-N-[4-[(trimethylsilyl)oxy]phenyl]-](/img/structure/B8591239.png)

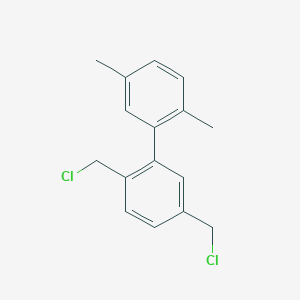

![N-[2-Amino-4-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B8591268.png)


